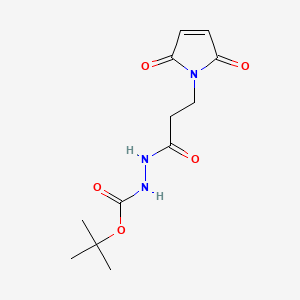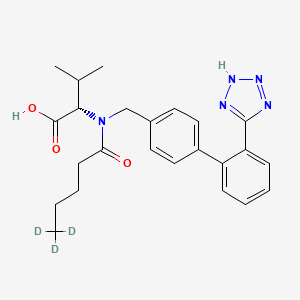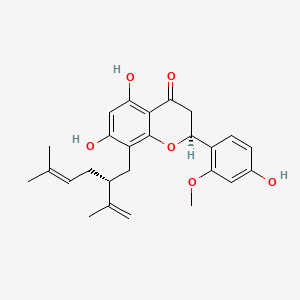
leachianone A
Vue d'ensemble
Description
Leachianone A is a trihydroxyflavanone that is a (2S)-flavanone substituted by a lavandulyl group at position 8, hydroxy groups at positions 5, 7 and 4’, and a methoxy group at position 2’. It is isolated from the roots of Sophora flavescens and Sophora leachiana and exhibits antineoplastic and antimalarial activity .
Molecular Structure Analysis
The molecular formula of leachianone A is C26H30O6 . The structure includes a lavandulyl group at position 8, hydroxy groups at positions 5, 7 and 4’, and a methoxy group at position 2’ .Physical And Chemical Properties Analysis
Leachianone A has a molecular weight of 438.5 g/mol . The density is 1.2±0.1 g/cm3, the boiling point is 649.7±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±2.0 mmHg at 25°C .Applications De Recherche Scientifique
Leachianone A is a flavonoid compound with a variety of scientific research applications. Below is a comprehensive analysis focusing on six unique applications:
Apoptosis Induction
Leachianone A has been shown to induce apoptosis, which is the process of programmed cell death crucial for maintaining healthy tissue homeostasis. It affects both extrinsic and intrinsic pathways, impacting caspase activation and the degradation of key cellular components .
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. It has been observed to inhibit the production of nitric oxide in cells, indicating its potential utility in inflammatory diseases .
Anti-malarial Potential
Leachianone A has shown promise as an anti-malarial agent. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes. The anti-malarial properties of leachianone A could lead to new treatments for this disease .
Cytotoxicity Against Cancer Cells
It has demonstrated cytotoxic effects against cancer cells, such as HepG2 liver cancer cells, by decreasing precursor caspase-3 levels and affecting other molecules involved in cell survival .
Anti-ulcer Effects
Leachianone A possesses anti-ulcer properties, suggesting it could be used to develop treatments for ulcers .
Cardiac Arrhythmia Management
The compound has been associated with anti-arrhythmic effects, which could help manage irregular heartbeats .
Mécanisme D'action
Target of Action
Leachianone A primarily targets the caspase family of proteins , which play essential roles in programmed cell death (apoptosis) . It also interacts with glucose transporter 4 (GLUT4) and AMP-activated protein kinase (AMPK) , which are crucial in glucose metabolism .
Mode of Action
Leachianone A induces apoptosis by interacting with caspases. It decreases the precursor of caspase-3 and reduces the protein level of the pro-forms of upstream initiator caspases, caspases-8 and -9 . This interaction triggers both the extrinsic and intrinsic pathways of apoptosis .
In terms of glucose metabolism, Leachianone A promotes the translocation and expression of GLUT4 in L6 cells, enhancing GLUT4 expression and translocation to the plasma membrane via the AMPK pathway .
Biochemical Pathways
The induction of apoptosis by Leachianone A involves both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8 . The intrinsic pathway involves the release of cytochrome c from mitochondria, which leads to the activation of caspase-9 . Both pathways converge on the activation of caspase-3, which initiates the execution phase of apoptosis .
In glucose metabolism, the activation of AMPK by Leachianone A leads to the translocation of GLUT4 to the cell surface, increasing glucose uptake .
Result of Action
Leachianone A’s interaction with caspases leads to the induction of apoptosis, resulting in cell death . This is particularly significant in the context of cancer, where the induction of apoptosis in cancer cells can inhibit tumor growth .
In terms of glucose metabolism, the activation of AMPK and the subsequent translocation of GLUT4 to the cell surface result in increased glucose uptake . This can help alleviate hyperglycemia, a key characteristic of diabetes .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTPWCZXKJSORQ-GYCJOSAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317729 | |
| Record name | Leachianone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97938-31-3 | |
| Record name | Leachianone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leachianone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




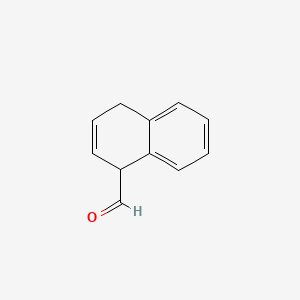
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
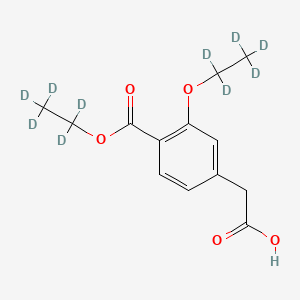

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)
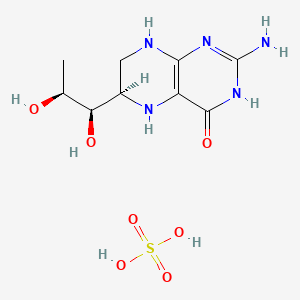
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)


